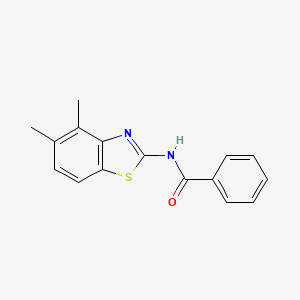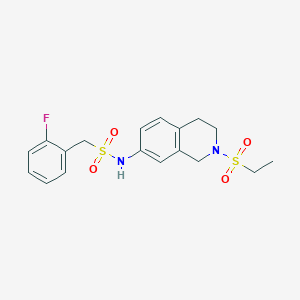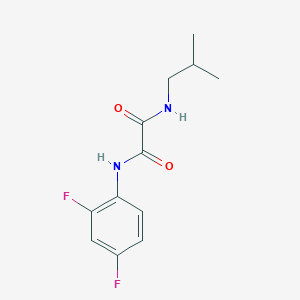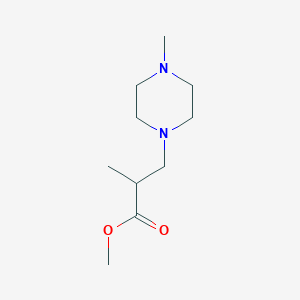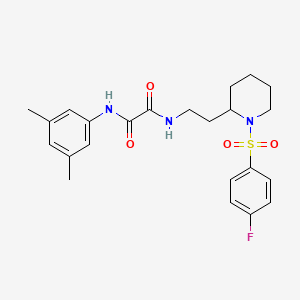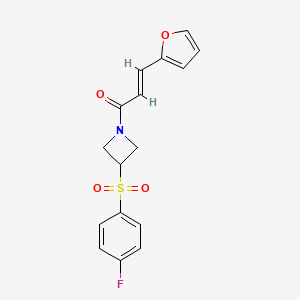
5-(4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as EBT, is a chemical compound that has gained significant attention in the field of scientific research. EBT is a pyrimidine derivative that possesses various biological properties, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
The compound exhibits a wide range of C-C-C angles, indicating flexibility and potential diverse interactions in molecular structures. Its supramolecular structures have been studied, revealing the presence of hydrogen-bonded chains and chains of fused hydrogen-bonded rings, hinting at its capacity for complex molecular interactions. The studies of these structures have provided insight into the molecular geometry and intramolecular charge separations, which are crucial for understanding the compound's chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Rezende et al., 2005).
Luminescent Properties and Sensor Applications
The compound has been identified to exhibit aggregation-induced emission (AIE) properties, making it a candidate for the development of luminescent materials. These properties allow it to be used as a fluorescent probe, particularly in the detection of ethanol content in aqueous solutions. The change in emission color by varying the substituent on the phenyl ring from dimethylamino to the methoxy group opens avenues for the development of sensors and other optical devices (Mendigalieva et al., 2022).
Antimycobacterial Activity
The compound, along with similar derivatives, has been synthesized and tested for antimycobacterial activity. The studies revealed that these compounds possess varying strengths of antimycobacterial activity, indicating their potential as candidates for further drug discovery and development in combating mycobacterial infections (Yushin et al., 2020).
Computational Studies and Drug Design
The compound's derivatives have been studied computationally, showing its potential in drug design. The molecular docking studies, along with molecular dynamic simulations, provide valuable insights into the binding energies and stability of the compound with proteinaceous targets, indicating its potential in the development of drugs for diseases such as hypertension (Irshad et al., 2022).
Mecanismo De Acción
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
Based on the behavior of similar compounds, it can be inferred that these compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound likely affects the pathways related to neuroprotection and anti-inflammation. In similar compounds, the neuroprotective activity is observed by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . The anti-inflammatory properties are observed through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Result of Action
The result of the compound’s action can be inferred from similar compounds. They have shown promising neuroprotective and anti-inflammatory properties . Specifically, they have demonstrated significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propiedades
IUPAC Name |
5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-9-5-3-8(4-6-9)7-10-11(16)14-13(18)15-12(10)17/h3-7H,2H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPNAIUIJDQPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B2910861.png)


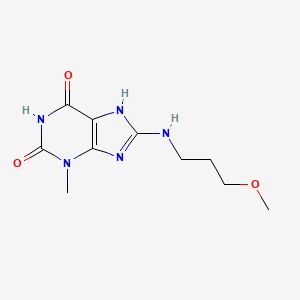
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2910867.png)
